6alpha-Hydroxydexamethasone

Drug Metabolism CYP3A4 Phenotyping Enzyme Kinetics

Procure 6alpha-Hydroxydexamethasone (CAS 111897-35-9) as the definitive analytical standard for CYP3A4 activity assessment. Its formation kinetics (Km 25.6 µM) and exclusive CYP3A4-mediated metabolism distinguish it from the 6beta-epimer, ensuring validated LC-MS/MS method accuracy. Essential for drug-interaction studies and metabolic profiling.

Molecular Formula C22H29FO6
Molecular Weight 408.5 g/mol
CAS No. 111897-35-9
Cat. No. B1610114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6alpha-Hydroxydexamethasone
CAS111897-35-9
Molecular FormulaC22H29FO6
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O
InChIInChI=1S/C22H29FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,16-17,24,26-27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1
InChIKeyRVBSTEHLLHXILB-GQKYHHCASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6alpha-Hydroxydexamethasone (CAS: 111897-35-9) as a Primary CYP3A4 Metabolite for Analytical Standards


6alpha-Hydroxydexamethasone (CAS: 111897-35-9) is a primary, pharmacologically active 6alpha-hydroxylated metabolite of the synthetic glucocorticoid dexamethasone [1]. It is an epimer of 6beta-Hydroxydexamethasone, differing in the spatial orientation of the hydroxyl group at the C6 position of the steroid nucleus [2]. This compound is formed almost exclusively via Cytochrome P450 3A4 (CYP3A4)-mediated metabolism in the human liver [3]. As such, its primary utility is not as a direct therapeutic alternative to dexamethasone, but as a critical analytical reference standard and a specific probe for CYP3A4 enzymatic activity in both in vitro and in vivo studies.

Why 6alpha-Hydroxydexamethasone Cannot Be Interchanged with Dexamethasone or Other 6-Hydroxy Epimers


Selecting 6alpha-Hydroxydexamethasone over its parent compound (dexamethasone) or its epimer (6beta-Hydroxydexamethasone) is dictated by specific analytical and metabolic research objectives, not by generic anti-inflammatory activity. While dexamethasone is the pharmacologically dominant entity in vivo, 6alpha-Hydroxydexamethasone serves as a specific, quantifiable endpoint for CYP3A4 activity [1]. Furthermore, the two 6-hydroxy epimers are not interchangeable due to their distinct formation kinetics (Km, Vmax) and chromatographic properties, which are critical for developing accurate and validated LC-MS/MS or HPLC assays [2]. Substituting one for the other in an analytical workflow would invalidate method validation, skew quantitative results, and render inter-study CYP3A4 phenotyping comparisons impossible.

Quantitative Evidence Differentiating 6alpha-Hydroxydexamethasone for Scientific Selection


CYP3A4-Mediated Formation Kinetics (Km) vs. 6beta-Hydroxydexamethasone

The formation of 6alpha-Hydroxydexamethasone from dexamethasone by CYP3A4 exhibits distinct Michaelis-Menten kinetics compared to its epimer, 6beta-Hydroxydexamethasone. In human liver microsomes, the mean Km for 6alpha-Hydroxydexamethasone formation is 25.6 ± 1.6 µM, which is numerically higher than the 23.2 ± 3.8 µM for the 6beta-epimer [1]. This indicates a marginally lower affinity of CYP3A4 for the 6alpha-hydroxylation pathway, a key differentiator for quantitative metabolic flux modeling.

Drug Metabolism CYP3A4 Phenotyping Enzyme Kinetics

CYP3A4-Mediated Formation Capacity (Vmax) vs. 6beta-Hydroxydexamethasone

The maximum velocity (Vmax) of 6alpha-Hydroxydexamethasone formation by CYP3A4 is approximately one-third that of its 6beta-epimer, as measured in human liver microsomes. The Vmax for the 6alpha-epimer is 4.6 ± 3.1 pmol/min/mg protein, while the Vmax for 6beta-Hydroxydexamethasone is 14.3 ± 9.9 pmol/min/mg protein [1]. This substantial difference in catalytic capacity highlights that CYP3A4 processes the two metabolic pathways at vastly different rates.

Enzyme Catalysis Metabolic Capacity In Vitro DMPK

Correlation with CYP3A4 Expression Levels vs. 6beta-Hydroxydexamethasone

The formation rate of 6alpha-Hydroxydexamethasone in a panel of 17 human liver microsomes shows a strong and statistically significant correlation with the relative protein expression of CYP3A4 (r = 0.70, P = 0.006). This is comparable to, though slightly weaker than, the correlation observed for the 6beta-epimer (r = 0.74, P = 0.003) [1]. This confirms that the 6alpha-hydroxy metabolite is a valid, albeit minor, specific marker for CYP3A4 activity.

CYP3A4 Phenotyping Pharmacogenomics Enzyme Correlation

Stereochemical Distinction and Crystallographic Evidence

The specific 6alpha orientation of the hydroxyl group is a structural feature that differentiates this compound from its 6beta epimer and the parent dexamethasone. Molecular modeling of dexamethasone within the CYP3A4 active site has provided a rationalization for the preferential formation of 6beta-Hydroxydexamethasone over 6alpha-Hydroxydexamethasone, attributing this to the stereochemical fit of the steroid nucleus [1]. This distinct orientation, defined by IUPAC nomenclature and confirmed by InChIKey (RVBSTEHLLHXILB-GQKYHHCASA-N) [2], is critical for receptor binding studies and for ensuring correct identification in analytical workflows.

Stereochemistry Structural Biology Molecular Modeling

High-Value Application Scenarios for 6alpha-Hydroxydexamethasone Based on Quantitative Evidence


LC-MS/MS Assay Development for CYP3A4 Phenotyping

This compound is essential for developing and validating quantitative LC-MS/MS methods to measure CYP3A4 activity. As demonstrated, 6alpha-Hydroxydexamethasone is a specific, quantifiable product of CYP3A4 (r = 0.70) with defined Km (25.6 µM) and Vmax (4.6 pmol/min/mg) parameters [1]. Its use as a certified reference standard ensures accurate calibration and quantification of this minor but specific metabolite in complex biological matrices like plasma and urine, where it can serve as a marker for CYP3A4 activity [2].

In Vitro Drug-Drug Interaction (DDI) Studies

For researchers investigating CYP3A4-mediated drug-drug interactions, 6alpha-Hydroxydexamethasone is a necessary analytical endpoint. Studies have confirmed that its formation from dexamethasone is completely inhibited by the prototypical CYP3A4 inhibitor ketoconazole at 3 µM [1]. Quantifying this specific metabolite allows researchers to directly assess the impact of a new chemical entity on CYP3A4 activity, with the understanding that its formation rate (Vmax) is lower than the 6beta-epimer, requiring appropriately sensitive analytical methods.

Pharmacokinetic Modeling and Metabolite Exposure Assessment

In clinical and pre-clinical pharmacokinetic studies, quantifying 6alpha-Hydroxydexamethasone alongside its parent and 6beta-epimer is crucial for building comprehensive metabolic profiles. Studies in cancer patients show that exposure to 6-hydroxydexamethasone can span a 50-fold range, highlighting significant inter-individual variability in CYP3A4 activity [1]. Using the correct 6alpha standard is necessary to deconvolute this variability and accurately assess the impact of genetic polymorphisms like CYP3A4*22 on metabolite formation [2].

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